molecular formula C18H17N3O4 B2790046 N-(2,5-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899744-78-6

N-(2,5-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

カタログ番号: B2790046
CAS番号: 899744-78-6
分子量: 339.351
InChIキー: GTSGBHJMANJBIL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,5-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.351. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-(2,5-dimethoxyphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-21-16-11(5-4-8-19-16)9-13(18(21)23)17(22)20-14-10-12(24-2)6-7-15(14)25-3/h4-10H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSGBHJMANJBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

Q & A

Q. What are the optimal synthetic routes for preparing N-(2,5-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, and how can purity be validated?

Synthesis typically involves multi-step reactions: (1) formation of the naphthyridine core via cyclization of precursors (e.g., aminopyridines or diketones), (2) introduction of substituents via nucleophilic substitution or amide coupling. Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature (50–100°C for amidation), and catalysts (e.g., EDC/HOBt for coupling reactions). Purity is validated using TLC, HPLC, and spectroscopic methods (¹H/¹³C NMR, IR, and high-resolution MS) to confirm molecular identity and absence of byproducts .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic methoxy groups at δ 3.7–3.9 ppm) and carbonyl signals (δ ~165–175 ppm).
  • IR Spectroscopy : Confirms amide (C=O stretch ~1650–1680 cm⁻¹) and naphthyridine ring vibrations.
  • Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass). X-ray crystallography, if feasible, provides bond angles and crystal packing .

Q. What are the primary biological targets of 1,8-naphthyridine carboxamides, and how are preliminary assays designed?

Common targets include DNA topoisomerases, kinases, and microbial enzymes. Assays involve:

  • In vitro enzyme inhibition : Fluorescence-based or colorimetric readouts (e.g., ATPase activity for kinases).
  • Cell-based assays : Anticancer activity via MTT assays (IC₅₀ determination) or antimicrobial testing (MIC against bacterial/fungal strains). Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls are essential .

Advanced Research Questions

Q. How can contradictory results in biological activity studies (e.g., varying IC₅₀ values across labs) be resolved?

  • Replicate assays : Ensure consistency in cell lines (e.g., ATCC-validated HeLa cells), culture conditions, and compound solubility (use DMSO with <0.1% v/v).
  • Purity verification : Re-characterize batches via HPLC to rule out degradation.
  • Mechanistic follow-up : Compare target engagement using SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding .

Q. What methodologies determine the enzyme inhibition mechanism (competitive vs. non-competitive) of this compound?

  • Kinetic studies : Vary substrate concentration with fixed inhibitor doses. Lineweaver-Burk plots distinguish inhibition types (e.g., intersecting lines indicate non-competitive).
  • Docking simulations : Use software like AutoDock to predict binding modes to active/allosteric sites. Validate with mutagenesis (e.g., alanine scanning of predicted binding residues) .

Q. How can structure-activity relationships (SAR) guide the design of analogues with enhanced potency?

  • Substituent modification : Replace 2,5-dimethoxyphenyl with electron-withdrawing groups (e.g., nitro) to alter electron density and binding affinity.
  • Bioisosteric replacement : Swap the naphthyridine core with quinoline or isoquinoline to assess scaffold flexibility.
  • In silico QSAR models : Train models on IC₅₀ data from analogues to predict activity of virtual libraries .

Q. What strategies mitigate off-target effects or toxicity in preclinical models?

  • Selectivity profiling : Screen against panels of related enzymes (e.g., kinase profiling at 1 µM).
  • ADMET optimization : Improve solubility (logP < 3) via PEGylation or prodrug strategies. Assess hepatotoxicity in primary hepatocyte models .

Q. How can computational methods predict metabolic pathways and degradation products?

  • Metabolite prediction : Use software like MetaSite to identify likely oxidation sites (e.g., demethylation of methoxy groups).
  • In vitro microsomal studies : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported enzyme inhibition constants (Ki) for this compound?

  • Standardize assay conditions : Use identical buffer pH, temperature, and cofactors.
  • Orthogonal assays : Confirm Ki via isothermal titration calorimetry (ITC) or stopped-flow kinetics.
  • Collaborative validation : Share compound aliquots between labs to eliminate batch variability .

Q. What experimental approaches resolve conflicting crystallographic data on binding modes?

  • High-resolution X-ray diffraction : Collect data at <1.5 Å resolution.
  • Cryo-EM for large complexes : If target is a multi-subunit enzyme, use cryo-EM to visualize inhibitor binding in near-native states.
  • Molecular dynamics simulations : Run 100-ns simulations to assess binding stability .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

StepReagents/ConditionsYield (%)Purity (HPLC)
Core formationCyclohexanedione, NH₄OAc, reflux45–60>95%
AmidationEDC, HOBt, DMF, 50°C70–85>98%

Q. Table 2. Comparative Biological Activity of Analogues

SubstituentIC₅₀ (Topoisomerase II, µM)MIC (S. aureus, µg/mL)
2,5-Dimethoxy0.128.5
3-Nitro0.086.2

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。